

Absorption, distribution, metabolism, and excretion (ADME) profile of Anagrelide

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Compound of Interest

Compound Name: Anagrelide Hydrochloride

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An In-Depth Technical Guide to the ADME Profile of Anagrelide

Introduction

Anagrelide is an orally active imidazoquinazoline derivative indicated for the treatment of thrombocytopenia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] Its primary mechanism of action involves the dose-dependent inhibition of megakaryocyte maturation in the post-mitotic phase, which selectively reduces platelet production.[3][4][5] While anagrelide is also a potent inhibitor of phosphodiesterase 3A (PDE3A), this activity is associated with its cardiovascular side effects and is not the primary mechanism for its platelet-lowering effect.[1][6][7] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of anagrelide is critical for optimizing its therapeutic use, managing potential drug interactions, and guiding further drug development. This technical guide provides a comprehensive overview of the pharmacokinetic profile of anagrelide for researchers and drug development professionals.

Absorption

Following oral administration, anagrelide is rapidly and extensively absorbed from the gastrointestinal tract.[3][8] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility, which suggests that its

absorption rate is limited by its dissolution.[4] Pharmacokinetic studies have demonstrated dose-proportional linearity within the therapeutic range of 0.5 mg to 2.5 mg.[4][6]

In fasted healthy subjects, peak plasma concentrations (Tmax) of anagrelide are reached approximately 1 hour after administration.[1][6][9] The oral bioavailability is estimated to be around 70%.[1][8]

The presence of food alters the absorption profile of immediate-release anagrelide. Co-administration with food decreases the maximum plasma concentration (Cmax) by 14% but increases the total drug exposure (AUC) by 20%.[6][10][9][11] For its primary active metabolite, 3-hydroxy anagrelide, food decreases the Cmax by 29% but does not significantly affect the AUC.[6][10][9] These food-related effects are not considered to be clinically significant.[9]

Table 1: Pharmacokinetic Parameters of Anagrelide and its Active Metabolite in Healthy Fasted Adults

Parameter	Anagrelide	3-Hydroxy Anagrelide (Active Metabolite)
Tmax (Time to Peak Concentration)	~1.0 - 2.0 hours[1][4][12]	~1.0 - 2.0 hours[4]
Terminal Half-life (t½)	~1.3 - 1.5 hours[1][2][6][13]	~2.5 - 3.9 hours[1][4][6][12]

Table 2: Effect of Food on Anagrelide Pharmacokinetics (Single 1 mg Dose)

Compound	Parameter	Change with Food
Anagrelide	Cmax	↓ 14%[6][10][9][11]
	AUC	↑ 20%[6][10][9][11]
3-Hydroxy Anagrelide	Cmax	↓ 29%[6][10][9]
	AUC	No significant effect[6][10][9]

Distribution

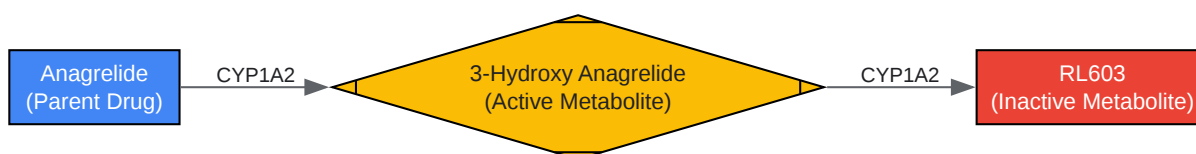
Detailed information regarding the volume of distribution and the extent of plasma protein binding for anagrelide and its metabolites is not extensively documented in publicly available literature.[1]

Metabolism

Anagrelide undergoes extensive first-pass metabolism, primarily in the liver.[4][12][14] The principal enzyme responsible for its biotransformation is cytochrome P450 1A2 (CYP1A2).[1][4][6][12][15] This metabolic process yields two major metabolites:

- 3-hydroxy anagrelide (BCH24426): This is the primary active metabolite.[1][4] It demonstrates similar potency and efficacy to the parent drug in its platelet-lowering effect.[1][6] However, it is approximately 40 times more potent as a PDE3 inhibitor than anagrelide, which likely contributes to the cardiovascular side effects observed with the drug.[1][6][12] The systemic exposure (AUC) to 3-hydroxy anagrelide is about twice that of the parent compound.[6][12]
- 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): This is an inactive metabolite.[1][4][6]

The metabolic cascade involves the initial CYP1A2-mediated conversion of anagrelide to the active 3-hydroxy anagrelide, which is subsequently metabolized, also by CYP1A2, to the inactive RL603 metabolite.[6]



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Caption: Metabolic pathway of anagrelide via CYP1A2.

Excretion

The primary route of elimination for anagrelide and its metabolites is through the kidneys.[1][14] Following an oral dose, over 70% of the administered radioactivity is recovered in the urine.[11]

A smaller fraction, approximately 10%, is excreted in the feces via bile.[14] The elimination of the parent drug is rapid, with very little accumulating in the plasma upon repeated dosing.[11]

Table 3: Urinary Excretion of Anagrelide and its Metabolites (% of Administered Dose)

Compound	% Recovered in Urine
Anagrelide (Unchanged)	< 1% ^{[1][6]}
3-Hydroxy Anagrelide	~3% ^{[1][6]}
RL603	16 - 20% ^{[1][6]}

Pharmacokinetics in Special Populations

The pharmacokinetic profile of anagrelide can be significantly altered in specific patient populations, necessitating careful monitoring and dose adjustments.

- Hepatic Impairment:** Anagrelide exposure is substantially increased in patients with liver dysfunction. A study in subjects with moderate hepatic impairment showed an 8-fold increase in the total exposure (AUC) of anagrelide compared to healthy individuals.^{[11][14][16]} Consequently, anagrelide is contraindicated in patients with severe hepatic impairment and should be used with caution and at a reduced starting dose in those with mild to moderate impairment.^{[14][16][17][18]}
- Renal Impairment:** The pharmacokinetics of anagrelide are not significantly affected by renal function. Studies in subjects with severe renal impairment (Creatinine Clearance <30 mL/min) showed no meaningful changes in its pharmacokinetic profile.^{[11][14][16]}
- Geriatric Population:** Pharmacokinetic differences have been observed in elderly patients (≥65 years) compared to younger adults. In elderly patients, the C_{max} and AUC of anagrelide were 36% and 61% higher, respectively.^{[11][16][19]} Conversely, the C_{max} and AUC of the active metabolite, 3-hydroxy anagrelide, were 42% and 37% lower, respectively.^{[11][16][19]} These differences are not considered to necessitate a specific dose adjustment for the elderly.^{[19][20]}

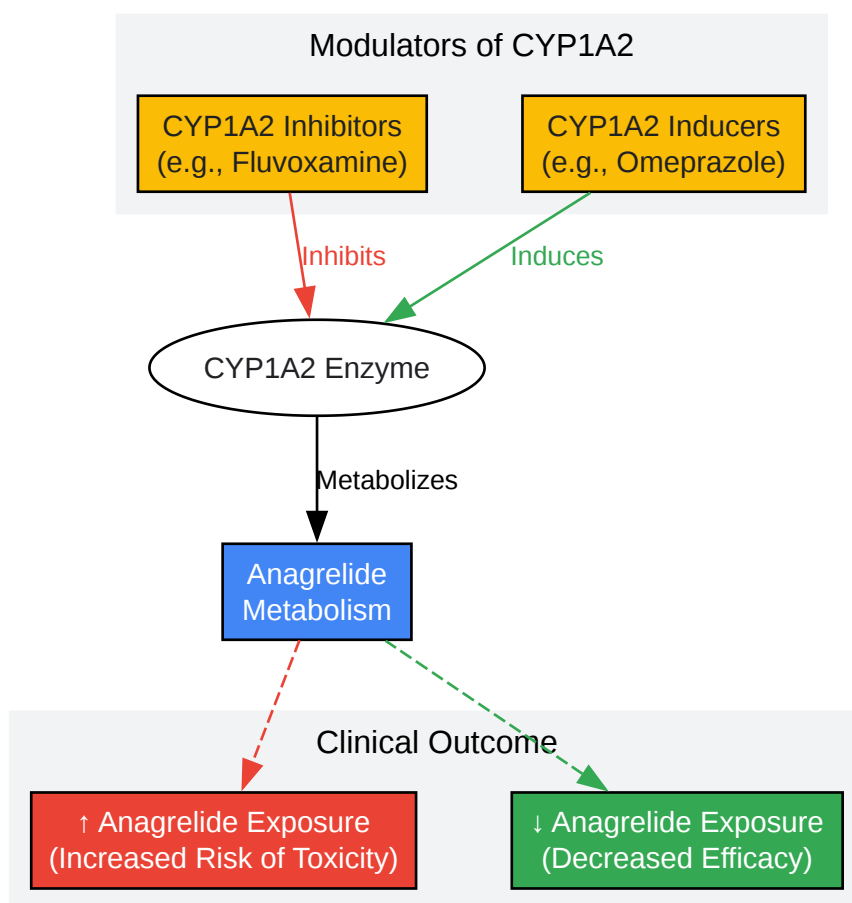
Table 4: Impact of Organ Impairment on Anagrelide Pharmacokinetics

Population	Key Pharmacokinetic Finding	Clinical Recommendation
Moderate Hepatic Impairment	8-fold increase in Anagrelide AUC[11][14][16]	Start with 0.5 mg/day and monitor closely.[18][21]
Severe Hepatic Impairment	Not studied, but significant risk expected.	Contraindicated.[14][16]
Severe Renal Impairment (CrCl <30 mL/min)	No significant effect on pharmacokinetics.[11][14][16]	No dose adjustment required. [18]

Drug-Drug Interactions

The metabolism of anagrelide via CYP1A2 is a major source of potential drug-drug interactions.

- CYP1A2 Inhibitors: Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can increase the plasma concentration of anagrelide, potentially leading to an increased risk of adverse events.[9][22]
- CYP1A2 Inducers: Conversely, CYP1A2 inducers (e.g., omeprazole, smoking) can decrease anagrelide exposure, which may reduce its efficacy.[9]
- Aspirin: Concomitant use of anagrelide and aspirin has been shown to increase the risk of major hemorrhagic events.[9][22] The potential risks and benefits should be carefully assessed before initiating combination therapy.[22]
- QTc-Prolonging Drugs: Anagrelide can prolong the QTc interval. Therefore, its use should be avoided with other medications known to have this effect (e.g., amiodarone, clarithromycin, haloperidol).[22][23]
- PDE3 Inhibitors: As a PDE3 inhibitor itself, anagrelide's cardiovascular effects (e.g., tachycardia, palpitations) may be potentiated when used with other drugs in this class, such as cilostazol or amrinone.[1][22]



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Caption: Key metabolic drug-drug interaction pathways for anagrelide.

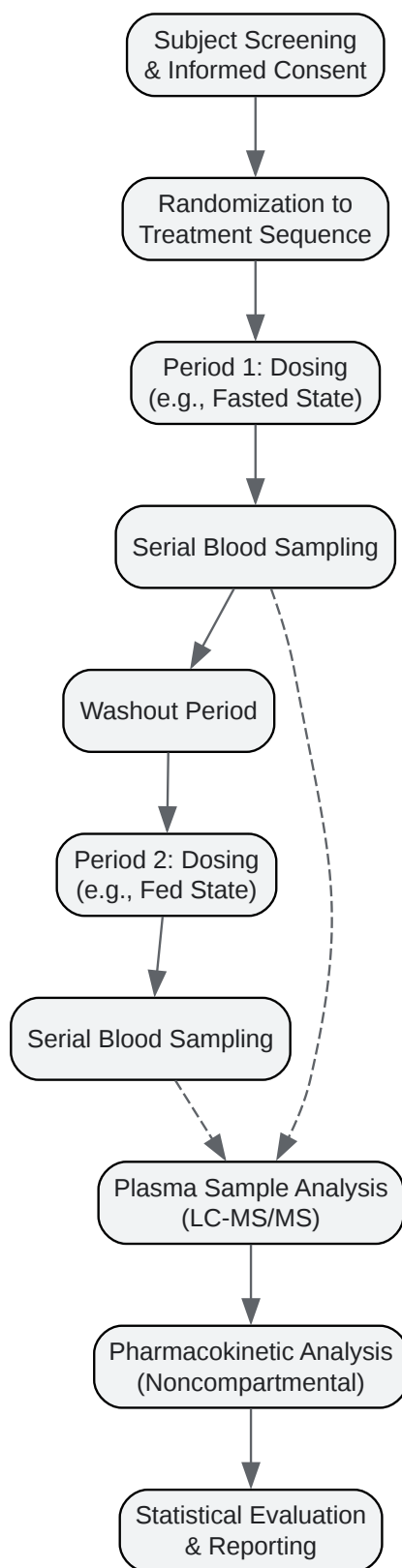
Experimental Methodologies

The characterization of anagrelide's ADME profile relies on established clinical pharmacology study designs and bioanalytical techniques.

Protocol for a Typical Human Pharmacokinetic Study: A common approach to evaluate the pharmacokinetics of anagrelide, including bioavailability and food effect, is the single-center, single-dose, randomized, open-label, crossover study in healthy volunteers.[24][25]

- Subject Recruitment: Healthy, non-smoking adult volunteers within a specified age and BMI range are recruited after providing informed consent.[24]

- **Study Design:** A two- or three-way crossover design is typically employed, where each subject receives the different treatments (e.g., test formulation, reference formulation, fed vs. fasted state) in a randomized sequence, separated by adequate washout periods (e.g., 6-7 days).[24][25]
- **Dosing and Sample Collection:** After an overnight fast, subjects are administered a single oral dose of anagrelide. For food-effect arms, the dose is given after a standardized high-fat meal. Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose).[24]
- **Bioanalysis:** Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Plasma concentrations of anagrelide and its key metabolites (3-hydroxy anagrelide, RL603) are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][24][25] This technique provides the necessary sensitivity and selectivity for accurate measurement.
- **Pharmacokinetic Analysis:** The resulting plasma concentration-time data for each subject are analyzed using noncompartmental methods to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC_t (area under the curve to the last measurable time point), AUC_∞ (area under the curve extrapolated to infinity), and t_{1/2} (terminal elimination half-life).[24]
- **Statistical Analysis:** Statistical tests are performed on the log-transformed pharmacokinetic parameters (C_{max}, AUC) to assess bioequivalence or the significance of an intervention like food intake.[24]



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Caption: General workflow for a crossover anagrelide pharmacokinetic study.

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